2-Bromo-3-chloro-5-fluorobenzoyl chloride
Overview
Description
2-Bromo-3-chloro-5-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H2BrClFO . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 2-Bromo-3-chloro-5-fluorobenzoyl chloride typically begins with the corresponding benzoyl acid derivative.
Reaction with Thionyl Chloride: The benzoyl acid derivative is reacted with thionyl chloride (SOCl2) to form the acyl chloride.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reagents and control the reaction environment .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-3-chloro-5-fluorobenzoyl chloride can undergo nucleophilic substitution reactions where the acyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can also participate in coupling reactions, such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Reagents like palladium catalysts and boronic acids are used under inert atmosphere conditions to facilitate the coupling reactions.
Major Products:
- The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reacting with an amine would yield an amide, while coupling with a boronic acid would produce a biaryl compound .
Scientific Research Applications
Chemistry:
Organic Synthesis: 2-Bromo-3-chloro-5-fluorobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound can be used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Industry:
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-fluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but with two chlorine atoms instead of one bromine and one chlorine.
1-Bromo-3-chloro-5-fluorobenzene: A related compound where the acyl chloride group is replaced by a hydrogen atom.
Uniqueness:
Properties
IUPAC Name |
2-bromo-3-chloro-5-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(11)2-5(6)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNAPORPNKLRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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